N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5 and a p-tolylthioacetamide moiety at position 2. This compound belongs to a class of molecules designed for diverse pharmacological applications, including enzyme inhibition and neuroprotection, as seen in structurally related analogs .
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-2-5-14(6-3-12)27-10-17(23)20-19-22-21-18(26-19)9-13-4-7-15-16(8-13)25-11-24-15/h2-8H,9-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHMQGPSNXROMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters. These transporters play a crucial role in cellular processes such as translocation of various substrates across extracellular and intracellular membranes, including metabolic products, lipids, sterols, and drugs.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like atp-binding cassette transporters) and modulate their activity. This interaction could lead to changes in the transport of various substrates across cellular membranes.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- Molecular Formula: C₁₈H₁₈N₂O₃S
- Molecular Weight: 342.41 g/mol
- CAS Number: Not explicitly listed
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study on related compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 2.07 µM against HeLa cells and 3.52 µM against A549 cells . The mechanisms underlying these effects often involve:
- Cell Cycle Arrest: Induction of apoptosis through modulation of proteins such as Bax and Bcl-2 .
- EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 |
| C27 | A549 | 3.52 |
| C16 | MCF-7 | 2.55 |
3. Antidiabetic Potential
Recent investigations into benzodioxole derivatives suggest potential antidiabetic applications through inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Some derivatives showed IC50 values below 1 µM while exhibiting low toxicity towards normal cell lines .
Study on Anticancer Mechanisms
A comprehensive study investigated the anticancer mechanisms of several benzodioxole derivatives. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis via mitochondrial pathways. Specifically, alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins were observed .
Antimicrobial Efficacy Assessment
In another study focusing on the synthesis of benzodioxole-based compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results highlighted significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- The 1,3,4-oxadiazole core in the target compound is associated with enzyme inhibition (e.g., SIRT2 , α-glucosidase ), whereas 1,3,4-thiadiazole derivatives (e.g., compound 5o ) show neuroprotective effects.
- Thiazole-based analogs (e.g., ) prioritize antibacterial activity, suggesting the core heterocycle dictates target selectivity.
Substituent Effects :
- Benzo[d][1,3]dioxole : Enhances lipophilicity and may improve blood-brain barrier penetration, as seen in neuroprotective analogs .
- p-Tolylthio vs. Arylthio : The p-tolylthio group in the target compound likely improves metabolic stability compared to bulkier arylthio groups (e.g., 3-methoxybenzyl in SIRT2 inhibitors ).
- Methylenedioxyphenyl vs. Indolylmethyl : Indole-containing derivatives ( ) exhibit α-glucosidase inhibition, whereas methylenedioxyphenyl groups are linked to broader bioactivity.
Synthetic Feasibility :
- Yields for 1,3,4-thiadiazole derivatives (56–62% ) are comparable to oxadiazole-based compounds, though purification methods (e.g., HPLC in ) may affect scalability.
Biological Activity Trends: Enzyme Inhibition: p-Tolyl-containing compounds (e.g., 5o , target compound) show promise in enzyme-linked pathways. Antibacterial Potential: Thiazole-thioacetamide hybrids ( ) highlight the role of sulfur-containing groups in microbial targeting.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide?
- Methodology :
- Route 1 : React 2-amino-5-(substituted-benzyl)thiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C, followed by recrystallization from ethanol-DMF .
- Route 2 : Use reductive amination with sodium triacetoxyborohydride in THF for coupling aldehydes (e.g., bromothiophene derivatives) to amine intermediates, followed by HPLC purification .
- Route 3 : Reflux 5-aryl-1,3,4-oxadiazole-2-thiols with potassium carbonate and alkyl halides in acetone, yielding disubstituted acetamides after recrystallization .
- Key Observations :
- Yields vary (56–72%) depending on substituents and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How is structural characterization of this compound typically performed?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirms regiochemistry of the oxadiazole and benzodioxole moieties. For example, aromatic protons in benzo[d][1,3]dioxole appear as singlets at δ 6.7–7.1 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between oxadiazole and benzodioxole groups ~85–90°) .
Q. What preliminary biological assays are used to evaluate its activity?
- Screening Protocols :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values for derivatives range from 12–45 µM) .
- Enzyme Inhibition : Lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition assays, with IC₅₀ values reported at 0.8–3.2 µM for optimized analogs .
- Antibacterial Activity : Disk diffusion assays against E. coli and S. aureus, showing zone diameters of 10–18 mm at 100 µg/mL .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or unstable intermediates?
- Case Study :
- Issue : Low yields (<50%) during oxadiazole-thiol coupling due to side reactions.
- Solution : Replace acetone with DMF as a polar aprotic solvent, increase reaction time to 8–10 h, and use anhydrous potassium carbonate to minimize hydrolysis .
- Data Comparison :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetone | 3 | 56 |
| DMF | 8 | 72 |
Q. How do structural modifications (e.g., substituents on benzodioxole or p-tolyl groups) influence bioactivity?
- SAR Insights :
- Benzodioxole Methyl Group : Removal reduces cytotoxicity (e.g., IC₅₀ increases from 12 µM to >50 µM), suggesting steric/electronic stabilization is critical .
- p-Tolylthio vs. p-Chlorophenylthio : Thioether groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration in neuroprotective assays .
- Contradictions :
- Some studies report diminished AChE inhibition with bulkier substituents on the oxadiazole ring, while others show improved selectivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., PC12 vs. HeLa) or enzyme sources (e.g., human vs. bovine LOX) .
- Purity Issues : Impurities from pet-ether recrystallization (95% purity) vs. HPLC-purified samples (>99%) .
- Recommendations :
- Standardize assay protocols (e.g., ATCC cell lines) and validate compound purity via HPLC before testing .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Methods :
- Molecular Docking : Predict binding poses with LOX (PDB: 1JNQ) or AChE (PDB: 4EY7), highlighting hydrogen bonds between acetamide carbonyl and Arg120/Trp86 residues .
- QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing substituents on p-tolylthio with increased LOX inhibition (R² = 0.89) .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in synthesis?
- Critical Steps :
- Monitor reactions via TLC (hexane:EtOAc = 3:1) to detect intermediates .
- Use anhydrous solvents (e.g., THF over dioxane) to prevent hydrolysis of chloroacetyl chloride .
- Purification :
- Prefer RP-HPLC over silica gel chromatography for polar byproducts .
Q. How to validate target engagement in mechanistic studies?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
